N-(3-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the pyridine and chlorinated methylphenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole ring.
Substitution Reactions: Introducing the pyridine and chlorinated methylphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: A structurally similar compound with a triazole ring instead of a pyrazole ring.
5-(3-chloro-2-methylphenyl)-N-2-pyridinyl-2-furamide: Another similar compound with a furan ring instead of a pyrazole ring.
Uniqueness
N-(3-chloro-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its pyrazole ring, in particular, is a key feature that differentiates it from other similar compounds.
Properties
Molecular Formula |
C17H15ClN4O |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-11-14(18)6-5-7-15(11)21-17(23)13-10-20-22(12(13)2)16-8-3-4-9-19-16/h3-10H,1-2H3,(H,21,23) |
InChI Key |
YIJFWUMEGBPGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C |
Origin of Product |
United States |
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